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Compound of Interest

Compound Name: 2,6-Dimethylbenzonitrile

Cat. No.: B146758

Introduction

2,6-Dimethylbenzonitrile (CAS No. 6575-13-9) is an aromatic nitrile, a class of organic
compounds characterized by a cyano (-C=N) functional group attached to a benzene ring.[1] In
this specific isomer, two methyl groups flank the nitrile group at the 2 and 6 positions of the
ring. This substitution pattern imparts unique chemical and physical properties, making it a
valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Precise structural elucidation and purity assessment are paramount in drug development and
chemical research. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful, non-destructive
suite of tools for this purpose. This guide offers an in-depth analysis of the NMR, IR, and MS
data for 2,6-Dimethylbenzonitrile, providing researchers with the foundational knowledge to
confidently identify and characterize this compound.

Molecular Structure and Key Features

The structural characteristics of 2,6-Dimethylbenzonitrile dictate its spectroscopic fingerprint.
The key features include a symmetrically substituted aromatic ring, two equivalent methyl
groups, and a highly polar nitrile group. These features give rise to distinct and predictable
signals in each spectroscopic analysis.

Caption: Molecular Structure of 2,6-Dimethylbenzonitrile.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen
framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and
integration of signals, a complete structural map can be assembled.

Expertise & Rationale: Experimental Choices

For a compound like 2,6-Dimethylbenzonitrile, standard *H and 3C NMR spectra are typically
acquired in a deuterated solvent, most commonly deuterated chloroform (CDCIs), which
provides good solubility and a clean spectral window. A standard 400 or 500 MHz spectrometer
is more than sufficient to resolve all signals clearly. The choice to run a proton-decoupled 13C
NMR experiment is standard practice to simplify the spectrum, ensuring each unique carbon
atom appears as a single line.

'H NMR Spectroscopy Data

The *H NMR spectrum of 2,6-Dimethylbenzonitrile is notably simple due to the molecule's Cazv
symmetry. The two methyl groups are chemically equivalent, as are the protons at the 3 and 5
positions of the aromatic ring.

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~7.3 Triplet () 1H H4 (para)
~7.1 Doublet (d) 2H H3, H5 (meta)
~2.5 Singlet (s) 6H 2 x -CHs

Data sourced from the Spectral Database for Organic Compounds (SDBS).[2]
Interpretation:

e The Methyl Protons (& ~2.5 ppm): The six protons of the two methyl groups appear as a
single, sharp singlet. Their equivalence is a direct result of the molecule's symmetry. The
signal's integration value of 6H confirms the presence of these two groups.
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e The Aromatic Protons (6 ~7.1-7.3 ppm): The aromatic region displays a classic pattern for a
1,2,3-trisubstituted benzene ring with identical substituents at the 1 and 3 positions (relative
to the central proton). The single proton at the C4 position is flanked by two identical protons
(H3 and H5), resulting in its appearance as a triplet. The protons at C3 and C5 are each
coupled only to the H4 proton, causing them to appear as a doublet.

3C NMR Spectroscopy Data

The proton-decoupled *3C NMR spectrum further confirms the molecule's symmetry, showing
only five distinct signals for the nine carbon atoms.

Chemical Shift (6) ppm Assignment Rationale
Quaternary carbons attached
~142 C2,C6
to methyl groups.
~132 C4 Protonated aromatic carbon.
Equivalent protonated
~128 C3,C5 _
aromatic carbons.
Characteristic nitrile carbon
~118 -C=N ) )
chemical shift.[3]
Quaternary carbon attached to
~114 C1 -
the nitrile group.
~20 -CHs Equivalent methyl carbons.

Data sourced from the Spectral Database for Organic Compounds (SDBS).[2]
Interpretation:

e Quaternary Carbons: The carbons at positions 1, 2, and 6, as well as the nitrile carbon, are
quaternary (not bonded to any hydrogens) and typically show weaker signals. The C1
carbon, directly attached to the electron-withdrawing nitrile group, is observed at ~114 ppm.
The C2 and C6 carbons, bonded to the methyl groups, appear further downfield at ~142

ppm.
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 Nitrile Carbon: The nitrile carbon itself appears at ~118 ppm, a highly characteristic region
for this functional group, which aids in its unambiguous identification.[3]

o Protonated Aromatic Carbons: The equivalent C3 and C5 carbons appear as a single peak at
~128 ppm, while the C4 carbon is found at ~132 ppm.

e Methyl Carbons: The two equivalent methyl group carbons give rise to a single signal in the
aliphatic region at ~20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule. Each
functional group absorbs infrared radiation at a characteristic frequency, corresponding to the
energy required to induce a specific molecular vibration (e.g., stretching or bending).

Expertise & Rationale: Experimental Protocol

A common and straightforward method for acquiring an IR spectrum of a solid sample like 2,6-
Dimethylbenzonitrile is using an Attenuated Total Reflectance (ATR) accessory with a
Fourier-Transform Infrared (FT-IR) spectrometer. This technique requires minimal sample
preparation and involves pressing the solid directly onto a crystal (often diamond or
germanium). The IR beam reflects internally within the crystal, penetrating a small distance into
the sample at each reflection point and generating an absorption spectrum.

Caption: Standard workflow for FT-IR data acquisition using an ATR accessory.

Key IR Absorption Bands

Wavenumber (cm~—?) Vibration Type Functional Group
~2230 C=N Stretch Nitrile

3050 - 2850 C-H Stretch Aromatic & Alkyl
~1460 C=C Stretch Aromatic Ring

~770 C-H Bend Aromatic (out-of-plane)

Data sourced from the NIST Chemistry WebBook.[4]
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Interpretation:

e The Nitrile Stretch ( ~2230 cm~1): The most diagnostic peak in the spectrum is the sharp,
intense absorption corresponding to the C=N triple bond stretch. Its position in the "triple
bond region” (2100-2300 cm™1) is a definitive indicator of the nitrile functional group. The
intensity is due to the large change in dipole moment during the stretching vibration of this
polar bond.

e C-H Stretches (3050 - 2850 cm™1): This region contains absorptions from both the aromatic
C-H bonds (typically >3000 cm~?) and the methyl C-H bonds (typically <3000 cm™12).

o Aromatic Ring Vibrations: The absorption around 1460 cm~! is characteristic of the carbon-
carbon double bond stretching within the benzene ring. The out-of-plane C-H bending
vibration at ~770 cm~* can sometimes provide clues about the substitution pattern of the
ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. In electron ionization (El) mass spectrometry, the molecule is bombarded with
high-energy electrons, causing it to ionize and break apart into characteristic fragment ions.

Expertise & Rationale: Fragmentation Analysis

In EI-MS, the molecular ion (M*") is formed by the loss of a single electron. The stability of this
ion determines its abundance. For 2,6-Dimethylbenzonitrile, the aromatic system provides
significant stability. The subsequent fragmentation is governed by the formation of stable
carbocations or neutral losses. The bonds benzylic to the ring are common cleavage points.
The loss of a methyl radical (*CHs) is a highly favorable pathway, as it leads to the formation of
a stable, resonance-stabilized benzylic cation.

Mass Spectrometry Data
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m/z (mass-to-charge ratio)  Relative Intensity Proposed Fragment
131 High [M]*" (Molecular lon)

130 Moderate [M-H]*

116 100% (Base Peak) [M-CHs]*

103 Low [M-HCN-HJ* or [M-C2Ha]*
89 Moderate [C7Hs]+

Data sourced from the NIST Chemistry WebBook.[4][5]
Interpretation:

e Molecular lon (m/z 131): A strong molecular ion peak is observed at m/z 131, which
corresponds to the molecular weight of CoHoN, confirming the elemental formula.

o Base Peak (m/z 116): The most abundant ion in the spectrum (the base peak) is at m/z 116.
This corresponds to the loss of a methyl group (mass 15) from the molecular ion. This is a
highly favored fragmentation pathway due to the formation of a stable cyanobenzyl cation.

e [M-H]* lon (m/z 130): The peak at m/z 130 represents the loss of a single hydrogen atom,
another common fragmentation for aromatic compounds.

o Other Fragments: The peak at m/z 103 likely arises from the loss of a hydrogen cyanide
molecule (HCN) from the [M-H]* ion. The fragment at m/z 89 is also a common aromatic

fragment.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b146758#spectroscopic-data-nmr-ir-ms-of-2-6-
dimethylbenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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